![molecular formula C28H40O6 B1582791 2,13-二叔丁基-6,7,9,10,17,18,20,21-八氢二苯并[b,k][1,4,7,10,13,16]六氧杂环辛十八烷 CAS No. 29471-17-8](/img/no-structure.png)

2,13-二叔丁基-6,7,9,10,17,18,20,21-八氢二苯并[b,k][1,4,7,10,13,16]六氧杂环辛十八烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

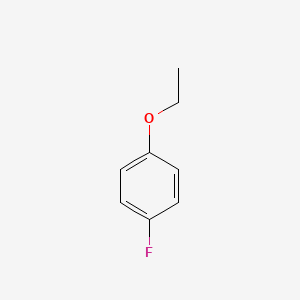

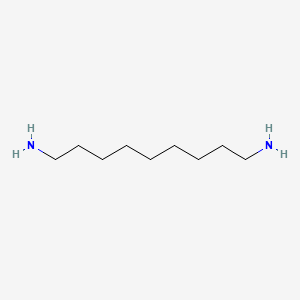

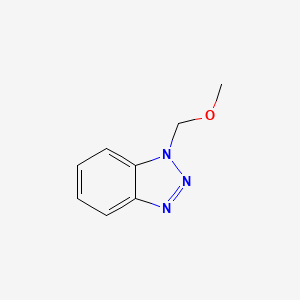

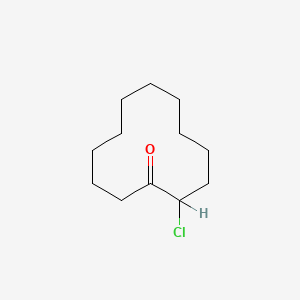

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor on mild steel in hydrochloric acid medium. The macrocyclic crown ether compounds, including derivatives of dibenzo-18-crown-6-ether, have shown significant inhibition efficiency. Experimental and theoretical approaches, including electrochemical methods and quantum chemical calculations, have supported the high efficiency of these compounds in protecting metal surfaces from corrosion .

Phase-Transfer Catalysis

Dibenzo-18-crown-6-ether derivatives are known to act as phase-transfer catalysts . They facilitate the transfer of a reactant from one phase into another where the reaction occurs. This is particularly useful in syntheses involving ions or molecules that are soluble in different phases .

Ion Transport Across Membranes

These compounds can also be used for ion transport across membranes . Their ability to selectively bind and transport ions can be applied in various fields, including analytical chemistry, where they can be used to separate ions based on size and charge .

Synthesis of Liquid Crystal Polyesters

The macrocyclic structure of these compounds makes them suitable as synthons for the preparation of liquid crystal polyesters . These materials have applications in advanced display technologies and electronic devices .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine involves the cyclization of a precursor compound containing two benzene rings and eight ether linkages. The cyclization reaction is carried out under acidic conditions to form the desired compound.", "Starting Materials": [ "2,6-di-tert-butylphenol", "2,4,8,10-tetraoxaspiro[5.5]undecane", "p-toluenesulfonic acid", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2,6-di-tert-butylphenol is reacted with 2,4,8,10-tetraoxaspiro[5.5]undecane in the presence of p-toluenesulfonic acid as a catalyst in dichloromethane solvent.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired intermediate is formed.", "Step 3: The intermediate is then treated with sodium bicarbonate and water to neutralize the acid catalyst and extract the product.", "Step 4: The product is purified by column chromatography to obtain the final compound, 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine." ] } | |

CAS 编号 |

29471-17-8 |

产品名称 |

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine |

分子式 |

C28H40O6 |

分子量 |

472.6 g/mol |

IUPAC 名称 |

11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |

InChI |

InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3 |

InChI 键 |

ODEWVZWKIFSVMI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |

其他 CAS 编号 |

29471-17-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。